molecular formula C11H14N2O2S B3875163 3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide

3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide

Cat. No.: B3875163
M. Wt: 238.31 g/mol
InChI Key: IAXMYSNWMZTQNW-UHFFFAOYSA-N
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Description

3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by its unique structure, which includes an amino group, a carboxamide group, and a benzothiophene core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups to the benzothiophene ring .

Scientific Research Applications

3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino and carboxamide groups allows for diverse chemical modifications and potential biological activities that are not observed in simpler benzothiophene or thiophene derivatives .

Properties

IUPAC Name

3-amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-11(2)3-5(14)7-6(4-11)16-9(8(7)12)10(13)15/h3-4,12H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXMYSNWMZTQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(S2)C(=O)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide
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3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide
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3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide
Reactant of Route 4
3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide
Reactant of Route 5
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3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide
Reactant of Route 6
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3-Amino-6,6-dimethyl-4-oxo-5,7-dihydro-1-benzothiophene-2-carboxamide

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